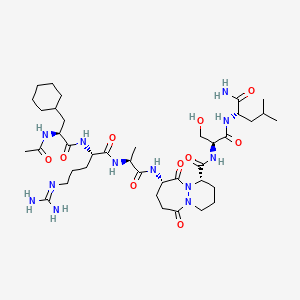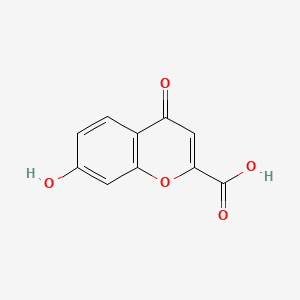![molecular formula C7H17N4O2+ B1237375 (2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)
(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate is the zwitterionic form of N(omega)-methyl-L-arginine in which the imino nitrogen has been protonated. It is a conjugate acid of a N(omega)-methyl-L-arginine zwitterion.
Applications De Recherche Scientifique
Application in Food and Living Organisms
Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, forms various compounds including 2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate. These compounds are found in foodstuffs and beverages and are linked to complications in diabetes and some neurodegenerative diseases. MG and its derivatives can be quantified using HPLC or GC methods, highlighting their significance in biological research and food industry (Nemet, Varga-Defterdarović, & Turk, 2006).
Role in Structural Characterization and Anticancer Properties
The compound has been involved in the synthesis of Schiff base organotin(IV) complexes, which show potential as anticancer drugs. These complexes have been structurally characterized and demonstrated significant cytotoxicity against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).
High-Pressure Polymorph Studies
In crystallography, a high-pressure polymorph of the amino acid (systematic name: 2-ammonio-4-methylpentanoate) was reported. This study contributes to understanding the structural behavior of amino acids under varying pressure conditions (Yamashita et al., 2007).
Application in Photodynamic Therapy (PDT)
The compound, known as methylaminolevulinate (MAL), is used in photodynamic therapy for treating actinic keratoses. This application demonstrates its therapeutic potential in dermatology (Babilas et al., 2007).
Synthesis for PET Radiotracer Development
It has been synthesized as a precursor for (2S)-5-amino-2-(2-[18F]fluoropropanamido)-5-oxopentanoic acid, a potential PET radiotracer for tumor imaging. This application is critical in the development of diagnostic tools in oncology (Liu et al., 2017).
Propriétés
Nom du produit |
(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate |
|---|---|
Formule moléculaire |
C7H17N4O2+ |
Poids moléculaire |
189.24 g/mol |
Nom IUPAC |
(2S)-5-[[amino(methylazaniumylidene)methyl]amino]-2-azaniumylpentanoate |
InChI |
InChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/p+1/t5-/m0/s1 |
Clé InChI |
NTNWOCRCBQPEKQ-YFKPBYRVSA-O |
SMILES isomérique |
C[NH+]=C(N)NCCC[C@@H](C(=O)[O-])[NH3+] |
SMILES |
C[NH+]=C(N)NCCCC(C(=O)[O-])[NH3+] |
SMILES canonique |
C[NH+]=C(N)NCCCC(C(=O)[O-])[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoic acid](/img/structure/B1237295.png)

![(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1237299.png)
![1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide](/img/structure/B1237300.png)





![(4S,7S,12bR)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1237309.png)
![N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B1237311.png)
![2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1237312.png)

